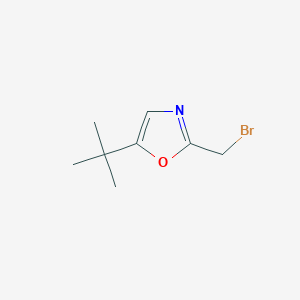

2-(bromomethyl)-5-tert-butyl-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” belong to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of oxazole compounds often involves the cyclodehydration of certain amides or the condensation of appropriate aldehydes with amino acids . The specific synthesis pathway for “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis

The molecular structure of a compound like “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” can be determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

Oxazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” can be predicted based on its molecular structure. These properties include its polarity, solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Material Science Applications

Oxazole derivatives, including structures similar to 2-(bromomethyl)-5-tert-butyl-1,3-oxazole, have been explored for their properties in the development of plastic scintillators. These scintillators are used for detecting and measuring ionizing radiation. A study highlights the scintillation properties of polymethyl methacrylate-based plastic scintillators containing various luminescent dyes, including oxazole derivatives. These compounds contribute to the scintillators' efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Medicinal Chemistry Applications

Oxazoles, including 2-(bromomethyl)-5-tert-butyl-1,3-oxazole, have been extensively researched for their therapeutic potential. Their structure is present in various pharmacologically active compounds with anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. A patent review covering the period 2006–2017 discusses the biological potential of oxazole derivatives, highlighting their versatility in drug development due to the ease of substitution at specific positions on the ring. This flexibility allows for the targeting of various molecular targets involved in different diseases, making oxazoles an attractive scaffold for new therapeutic agents (Kaur et al., 2018).

Environmental Science Applications

The degradation and environmental behavior of organics, such as methyl tert-butyl ether (MTBE), a compound related to 2-(bromomethyl)-5-tert-butyl-1,3-oxazole, have been a focus of environmental science research. Studies on the decomposition of MTBE, which shares structural similarities with oxazole derivatives, in cold plasma reactors demonstrate the potential for advanced oxidation processes in treating contaminants. This research is vital for developing methods to address pollution from gasoline additives and related compounds in the environment (Hsieh et al., 2011).

Mécanisme D'action

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with organoboron reagents, which are the primary targets in these reactions .

Mode of Action

The mode of action of 2-(bromomethyl)-5-tert-butyl-1,3-oxazole is likely related to its bromomethyl group. In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where an organoboron reagent transfers a group to the palladium .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

Pharmacokinetic principles are critical for understanding the behavior of interventional and adjunctive medications .

Result of Action

The result of the action of 2-(bromomethyl)-5-tert-butyl-1,3-oxazole is likely the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 2-(bromomethyl)-5-tert-butyl-1,3-oxazole can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature .

Safety and Hazards

The safety and hazards associated with a compound like “2-(bromomethyl)-5-tert-butyl-1,3-oxazole” would depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and reactivity .

Orientations Futures

Propriétés

IUPAC Name |

2-(bromomethyl)-5-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGLYJOGUDPWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-(tert-butyl)oxazole | |

CAS RN |

1334492-54-4 |

Source

|

| Record name | 2-(bromomethyl)-5-tert-butyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.